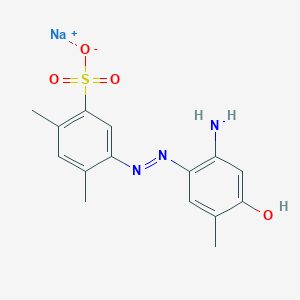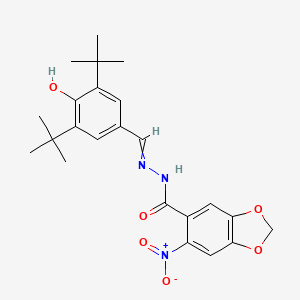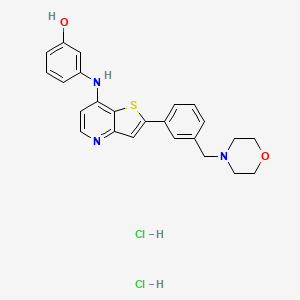
TAS3681
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Wissenschaftliche Forschungsanwendungen
Scientific Research and Technology Development Scientific research applications, such as TAS3681, are integral in probing the universe's deepest mysteries, understanding living things, and developing technologies that benefit humanity and generate wealth. This encompasses a wide range of scientific endeavors and technological innovations (Press, 2013).
Software and Computing in Scientific Research The complexity of scientific research applications is often due to the traditional programming languages used in their development, like C and Fortran. Modern commercial software, by contrast, utilizes toolkits and frameworks for rapid application development. Recognizing this, scientific software frameworks have begun to emerge, focusing on grid-enabling existing applications and developing new ones, enhancing programming productivity in scientific research (Appelbe et al., 2007).
Technology Assessment in Scientific Research Technology Assessment (TA) in scientific research addresses social, political, and environmental problems linked to scientific and technological developments. TA evaluates the potential consequences of new technologies, their use, and disposal, contributing to decision-making processes without necessarily focusing on technical realizations (Decker & Ladikas, 2004).
Enabling Scientific Research Through Technology Technological tools like the Toolkit for Accurate Scientific Software (TASS) significantly support computational science, offering formal verification of programs and ensuring functional equivalence between different programs. Such tools are crucial for ensuring the accuracy and reliability of scientific software, which is increasingly important in data-intensive scientific research (Siegel & Zirkel, 2011).
Data-Intensive Analysis in Scientific Research Efficient scientific research, especially in data-intensive domains, necessitates software applications that meet core requirements like interoperability, integration, automation, reproducibility, and efficient data handling. The integration of various technologies is often essential to meet these requirements, and understanding the role of these technologies is critical for supporting the needs of research scientists (Yao et al., 2014).
Eigenschaften
Molekularformel |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Aussehen |
Solid powder |
Synonyme |
TAS3681; TAS-3681; TAS 3681.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





